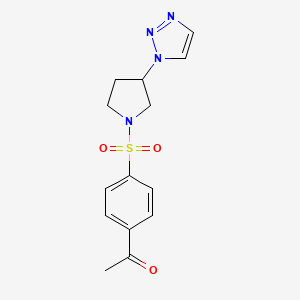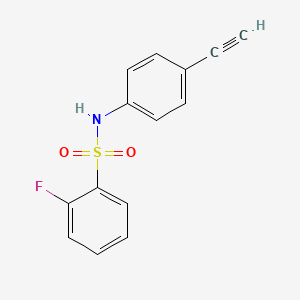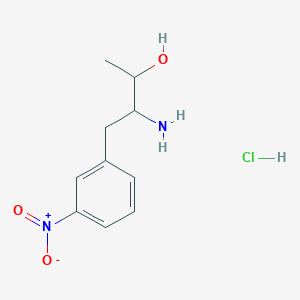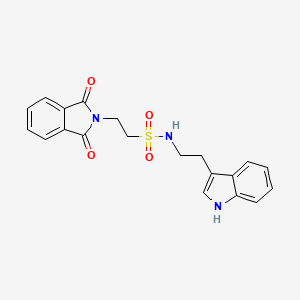
N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1-GEF Trio. The RAC1-GEF Trio is a protein complex that plays a crucial role in regulating cell growth, differentiation, and migration. ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Antidiabetic Potential
Research indicates the synthesis of isoindoline-1,3-dione analogues, including compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide, demonstrating significant antihyperglycemic activity. These compounds have been identified as potential leads for the development of new antidiabetic drugs due to their ability to reduce serum glucose levels effectively when compared to reference drugs like gliclazide (Eissa, 2013).
Antitubercular Activity
Another study explored the synthesis of derivatives incorporating the indole nucleus, focusing on their potential as antitubercular agents. One compound, in particular, demonstrated promising activity against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting its utility in developing new therapeutic agents for tuberculosis treatment (Purushotham & Poojary, 2018).
Antiallergic Agents
Compounds featuring the indole nucleus have been synthesized and evaluated for their antiallergic properties. Some of these compounds have shown potent activity in preventing systemic anaphylaxis in animal models, highlighting their potential as novel antiallergic agents (Shigenaga et al., 1993).
Anticancer and Antimicrobial Agents
Derivatives of N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide have been investigated for their anticancer and antimicrobial properties. Some synthesized compounds have shown good inhibitory activity against various bacterial strains and potential anticancer activities, suggesting their application in developing new treatments for infections and cancer (Nadhum & Mohammed, 2020).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-16-6-1-2-7-17(16)20(25)23(19)11-12-28(26,27)22-10-9-14-13-21-18-8-4-3-5-15(14)18/h1-8,13,21-22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACFQZATPFWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

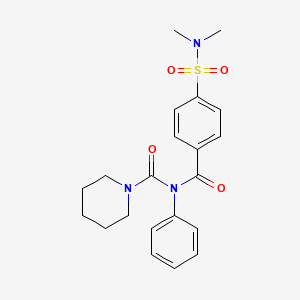
![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)
![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)
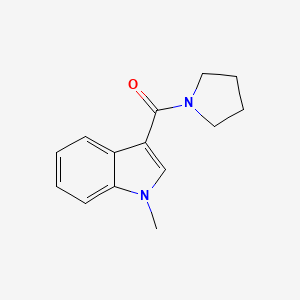
![3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2572451.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)
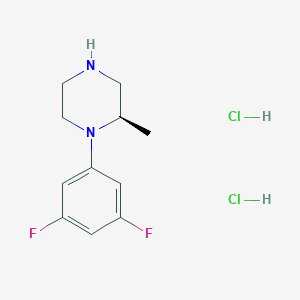
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)
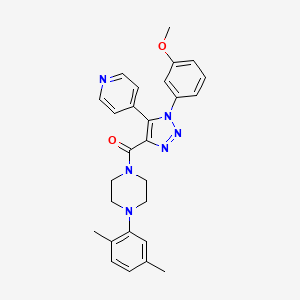
![2-[[2-(5,6-Dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2572460.png)
